molecular formula C9H11N3S B2453523 N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine CAS No. 64334-41-4

N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine

Cat. No. B2453523
CAS RN: 64334-41-4
M. Wt: 193.27
InChI Key: DCUFLOLNQPJBDW-UHFFFAOYSA-N
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Description

“N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine” is a chemical compound with the molecular formula C9H11N3S . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of “N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine” involves several steps. One method involves the reaction of 4 (0.2 g, 1.2 mmol) with phenyl isothiocyanate (0.160 g, 1.2 mmol) and triethylamine (0.36 g, 3.6 mmol) in dichloromethane (3 ml). The product obtained was a white solid .


Molecular Structure Analysis

The molecular structure of “N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine” is complex. It has a molecular weight of 193.27 . Unfortunately, the exact structure is not provided in the sources.

Scientific Research Applications

These applications highlight the versatility and potential of N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine in various scientific and industrial contexts. Researchers continue to explore its properties and applications, making it an exciting area of study. If you’d like more detailed information on any specific application, feel free to ask! 🌟

properties

IUPAC Name

6-N,6-N-dimethyl-1,3-benzothiazole-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUFLOLNQPJBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6,N6-Dimethylbenzo[d]thiazole-2,6-diamine

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